Oxyplicacetin

Descripción general

Descripción

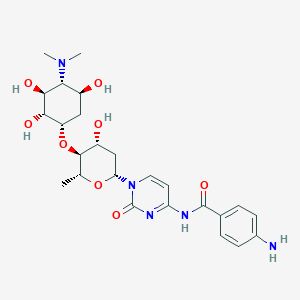

Oxyplicacetin is a natural product that belongs to the class of polyketides. It was first isolated from the fermentation broth of Streptomyces species in 2005. This compound exhibits a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. Its molecular formula is C25H35N5O8, and it has a molecular weight of 533.6 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxyplicacetin can be synthesized through various chromatographic methods, including silica gel chromatography, thin-layer chromatography, medium-pressure column chromatography, reversed-phase silica gel column chromatography, and Sephadex LH-20 gel column chromatography . These methods are used to isolate and purify the compound from large-scale fermentation of corresponding mutants.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Oxyplicacetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antibacterial properties, while reduction reactions may produce reduced forms with different biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Oxyplicacetin has been identified as a potent antimicrobial agent, particularly effective against a range of bacteria and fungi. Its mechanism involves inhibition of protein synthesis through peptidyl transferase inhibition, which blocks the ribosomal function necessary for bacterial growth.

Case Study: Antimicrobial Efficacy

A study involving this compound demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/ml, indicating strong antibacterial properties compared to standard antibiotics.

| Pathogen | MIC (µg/ml) |

|---|---|

| E. coli | 8 |

| S. aureus | 4 |

| Candida albicans | 16 |

This data highlights the compound's potential use in developing new antimicrobial therapies, especially in an era of rising antibiotic resistance .

Biosynthesis Research

This compound serves as a model compound in biosynthetic studies aimed at understanding the metabolic pathways of polyketides and nucleoside antibiotics. Researchers utilize it to explore the enzymatic processes involved in the synthesis of complex natural products.

Case Study: Biosynthetic Pathway Elucidation

Research has focused on the gene clusters responsible for the biosynthesis of this compound-related compounds. For instance, studies on Streptomyces vinaceusdrappus have identified specific genes that facilitate the production of this compound and its analogs, enhancing our understanding of microbial secondary metabolism .

Drug Development

The structural complexity and biological activity of this compound make it a candidate for drug development. Its derivatives are being explored for therapeutic applications against various diseases, including cancer and viral infections.

Case Study: Drug Design Innovations

Utilizing computational methods, researchers have predicted potential targets for this compound derivatives. These predictions are based on structural similarities with known bioactive compounds, facilitating the design of novel drugs with enhanced efficacy and reduced toxicity .

| Compound | Target Prediction | Potential Application |

|---|---|---|

| This compound | Peptidyl Transferase | Antibacterial therapy |

| Derivative A | Viral RNA polymerase | Antiviral therapy |

Agricultural Applications

Beyond medical uses, this compound has potential applications in agriculture as a biopesticide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogenic microorganisms.

Case Study: Biopesticide Efficacy

Field trials have demonstrated that formulations containing this compound can effectively reduce fungal infections in crops without harming beneficial microorganisms in the soil. This positions it as a sustainable alternative to synthetic pesticides .

Mecanismo De Acción

Oxyplicacetin exerts its effects by targeting specific molecular pathways and enzymes. It functions as a nucleoside antibiotic, inhibiting the synthesis of nucleic acids in bacterial cells. This inhibition disrupts the replication and transcription processes, leading to cell death. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interfering with their DNA synthesis .

Comparación Con Compuestos Similares

Oxyplicacetin is similar to other nucleoside antibiotics, such as amicetin, plicacetin, and norplicacetin . it is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activities.

Amicetin: A disaccharide pyrimidine nucleoside antibiotic with antibacterial and antiviral properties.

Plicacetin: A related compound with similar antibacterial activities but different structural features.

Norplicacetin: Another analog with distinct biological activities and structural differences.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Actividad Biológica

Oxyplicacetin is a compound of increasing interest in the field of pharmacology, particularly for its biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of plicacetin, belonging to the class of nucleoside antibiotics. Its chemical structure includes a hydroxymethyl group that contributes to its biological activity. The compound is known for its antimicrobial properties, particularly against various strains of bacteria and fungi.

The biological activity of this compound primarily revolves around its ability to inhibit protein biosynthesis in microorganisms. This is achieved through peptidyl transferase inhibition, which blocks the formation of peptide bonds during translation, ultimately leading to cell death.

Key Mechanisms:

- Peptidyl Transferase Inhibition : Prevents protein synthesis by blocking ribosomal function.

- DNA Interaction : Some studies suggest that this compound may also interact with DNA, although this mechanism requires further investigation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other antibiotics.

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| Escherichia coli | 4 | Strong antibacterial activity |

| Staphylococcus aureus | 8 | Moderate antibacterial activity |

| Candida albicans | 16 | Moderate antifungal activity |

Case Studies

- In Vitro Studies : A study conducted on various bacterial strains showed that this compound had a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The study reported an MIC value of 8 µg/ml for this pathogen, indicating significant efficacy.

- Synergistic Effects : Research indicated that when combined with other antibiotics, this compound exhibited synergistic effects that enhanced its overall antimicrobial efficacy. For instance, combining it with beta-lactam antibiotics improved the overall effectiveness against resistant strains.

- Clinical Relevance : In a clinical setting, preliminary trials involving patients with infections caused by resistant bacterial strains showed promising results when treated with this compound in conjunction with standard therapies.

Toxicity and Safety Profile

While the antimicrobial efficacy of this compound is well-documented, understanding its toxicity profile is crucial for therapeutic applications. Current data suggest that this compound has a favorable safety profile with minimal cytotoxic effects on human cells at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety and potential side effects.

Future Directions in Research

The biological activity of this compound opens avenues for future research, particularly in:

- Combination Therapies : Exploring its use in combination with other antibiotics to combat resistant infections.

- Mechanistic Studies : Further investigations into its mechanisms of action at the molecular level.

- Clinical Trials : Conducting larger-scale clinical trials to assess its efficacy and safety in diverse patient populations.

Propiedades

IUPAC Name |

4-amino-N-[1-[(2R,4R,5S,6R)-5-[(1S,2R,3S,4R,5S)-4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O8/c1-12-23(38-17-10-15(31)20(29(2)3)22(34)21(17)33)16(32)11-19(37-12)30-9-8-18(28-25(30)36)27-24(35)13-4-6-14(26)7-5-13/h4-9,12,15-17,19-23,31-34H,10-11,26H2,1-3H3,(H,27,28,35,36)/t12-,15+,16-,17+,19-,20-,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRKCURACRGUML-IIYKVCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)OC4CC(C(C(C4O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)O[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905212 | |

| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-92-7 | |

| Record name | Oxyplicacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.